1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c30-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-13-15-28(16-14-27)25-26-21-12-11-20(29(31)32)17-22(21)33-25/h1-12,17,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSMSHKXYEYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Coupling: The nitrated benzothiazole is coupled with piperazine under basic conditions to form the piperazine-benzothiazole intermediate.
Diphenylethanone Addition: Finally, the piperazine-benzothiazole intermediate is reacted with diphenylethanone under appropriate conditions to yield the target compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Molecular Docking Studies: Molecular docking studies have shown that the compound binds to the active site of COX enzymes, blocking their activity and preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Functional Group Impacts
Core Heterocyclic Modifications
- Benzothiazole vs. Phenyl Substituents: Compared to 1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone , the target compound replaces the 4-methoxy-2-nitrophenyl group with a 6-nitrobenzothiazole.
Thiazole vs. Thiadiazole Derivatives :
Compounds such as imidazo[2,1-b][1,3,4]thiadiazole derivatives () lack the benzothiazole-piperazine linkage but share thiazole-related heterocycles. The benzothiazole’s rigidity may confer greater metabolic stability compared to fused thiadiazole systems .
Piperazine-Linked Functional Groups
- Diphenylethanone vs. Thioethanone: In analogs like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone (6a, ), the diphenylethanone group is replaced with a thioether. The diphenylethanone’s aromatic bulk likely increases lipophilicity (logP) and steric hindrance, affecting membrane permeability and target selectivity .
Urea vs. Acetamide Linkers :
Urea derivatives (e.g., compounds 11a–11o, ) feature urea bridges instead of acetyl groups. Ureas offer hydrogen-bonding capacity, whereas the acetyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
*LogP values estimated using fragment-based methods.
- Melting Points: The target compound’s diphenylethanone likely elevates its melting point (estimated 190–210°C) compared to thioether analogs (e.g., 6a: 215–217°C) due to increased molecular symmetry .
Biological Activity
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic compound that has gained attention for its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic potentials, and relevant case studies, focusing on its pharmacological properties and implications in medicinal chemistry.
- Molecular Formula : C22H24N4O5S2
- Molecular Weight : 488.58 g/mol
- CAS Number : 897474-21-4
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Cyclooxygenase Enzymes :
- The compound has been reported to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition can affect the synthesis of prostaglandins, which are key mediators of inflammation.
-
Anti-Tubercular Activity :
- Benzothiazole derivatives, including this compound, have shown significant anti-tubercular activity, making them potential candidates for tuberculosis treatment.
-
Quorum Sensing Inhibition :
- The compound may also inhibit quorum sensing pathways in Gram-negative bacteria, disrupting interbacterial communication and potentially reducing biofilm formation and virulence in pathogens like Pseudomonas aeruginosa.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism of Action | Therapeutic Implications |
|---|---|---|
| Anti-inflammatory | COX inhibition | Pain relief and inflammation reduction |
| Anti-tubercular | Targeting mycobacterial pathways | Potential treatment for tuberculosis |
| Antimicrobial | Quorum sensing inhibition | Control of bacterial infections |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anti-inflammatory Studies :
- A study demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory markers.
-
Antimicrobial Efficacy :
- Research showed that this compound exhibited significant antimicrobial activity against various Gram-negative bacteria. The mechanism involved disruption of quorum sensing pathways rather than direct bactericidal effects.
-
Tuberculosis Treatment Potential :
- Preliminary findings indicated that this compound could serve as a lead candidate for developing new anti-tubercular agents due to its efficacy against Mycobacterium tuberculosis in vitro.
Q & A
Advanced Research Question
- Nitro Group (NO₂) : Enhances electron-withdrawing effects, potentially increasing antimicrobial activity by disrupting bacterial membranes .
- Methoxy (OCH₃) : Improves solubility and pharmacokinetic properties but may reduce binding affinity to hydrophobic enzyme pockets .
- Chloro (Cl) : Increases cytotoxicity in cancer cell lines (e.g., IC₅₀ values <10 µM in some derivatives) .
Methodological Approach : - Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations and compare bioassay results .
What are the common contradictions in biological assay data, and how can they be resolved?
Advanced Research Question
Contradictions :
- Discrepancies in antimicrobial MIC values across studies (e.g., 2–50 µM for S. aureus) due to strain variability or assay protocols .
- Inconsistent cytotoxicity data attributed to differences in cell line sensitivity .
Resolution Strategies : - Standardized Assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cancer studies .
- Dose-Response Curves : Validate activity with multiple replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
Approaches :
- Molecular Docking : Simulate binding to targets like bacterial topoisomerase II or serotonin receptors (e.g., docking scores <−8 kcal/mol indicate strong binding) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Validation : Compare computational predictions with experimental IC₅₀ or MIC values to refine models .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Key Issues :
- Low yields in coupling steps due to steric hindrance from the diphenylethanone group .
- Purification difficulties with nitro-containing byproducts .
Solutions : - Flow Chemistry : Improve heat/mass transfer for exothermic reactions .
- High-Throughput Screening : Optimize solvent/catalyst combinations using microwaves or ultrasound .
How does the nitro group on the benzothiazole moiety affect photostability?
Advanced Research Question
- Photodegradation : Nitro groups can increase UV sensitivity, leading to byproduct formation under light exposure .
Mitigation : - Light-Protected Storage : Use amber vials and conduct stability studies under ICH Q1B guidelines .
- Additives : Incorporate antioxidants (e.g., BHT) in formulations to reduce radical-mediated degradation .
What in vitro models are suitable for evaluating neuropharmacological potential?
Advanced Research Question
Models :
- Receptor Binding Assays : Screen for affinity to dopamine D₂ or histamine H₁/H₄ receptors due to structural similarity to piperazine-based ligands .
- Neuronal Cell Lines : SH-SY5Y or PC12 cells for neurotoxicity/neuroprotection studies .
Data Interpretation : - Correlate receptor occupancy (e.g., Ki values) with functional outcomes (e.g., cAMP modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
